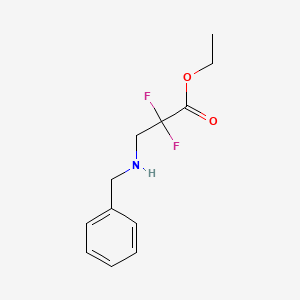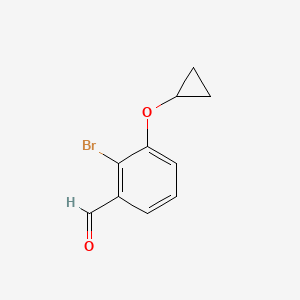
2-Bromo-3-cyclopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is characterized by a benzaldehyde core substituted with a bromine atom at the second position and a cyclopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-cyclopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Products include 2-amino-3-cyclopropoxybenzaldehyde or 2-thio-3-cyclopropoxybenzaldehyde.
Oxidation: The major product is 2-bromo-3-cyclopropoxybenzoic acid.
Reduction: The major product is 2-bromo-3-cyclopropoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
2-Bromo-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-3-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-3-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
LPEZTCBWSABASN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


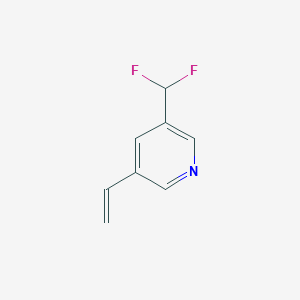
![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
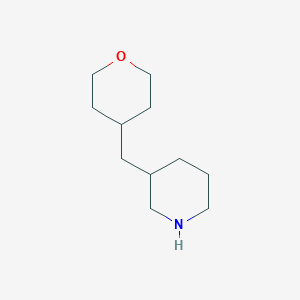
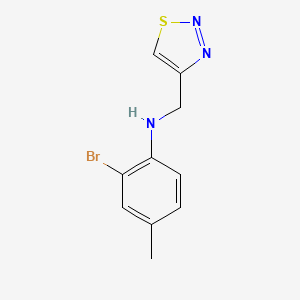
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)
amine](/img/structure/B13242683.png)
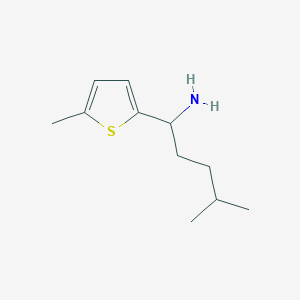
amine](/img/structure/B13242694.png)
![3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13242697.png)
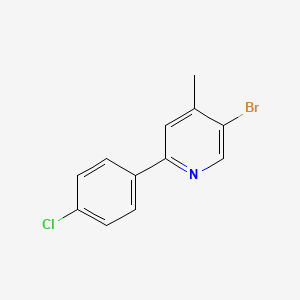


amine](/img/structure/B13242724.png)
